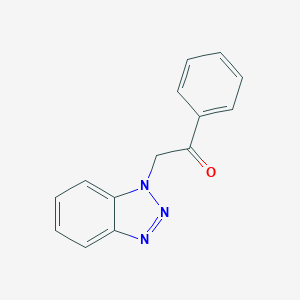
2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one typically involves the reaction of benzotriazole with a suitable phenyl ethanone derivative. One common method is the condensation reaction between benzotriazole and 1-phenylethanone in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents
Biologische Aktivität
2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one is a benzotriazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a benzotriazole moiety and a phenyl group. The molecular formula is C14H11N3O with a molecular weight of 237.26 g/mol.
The compound can be synthesized through various methods, typically involving the condensation of benzotriazole with phenyl ethanone derivatives in the presence of catalysts such as sulfuric or hydrochloric acid. Its chemical structure allows it to engage in multiple reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Benzotriazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. For instance, certain benzotriazole derivatives have demonstrated effective antibacterial activity against these pathogens.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research highlights that benzotriazole derivatives exhibit activity against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml . The introduction of hydrophobic groups on the benzotriazole ring has been shown to enhance this activity.
Enzyme Inhibition
Studies focusing on enzyme interactions reveal that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in treating diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzotriazole derivatives:
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMVBVILLBOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














